Cas no 86483-43-4 (4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one)
4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one
- 4,5-Dichloro-2-(3,5-dichlorophenyl)-3(2H)-pyridazinone
- 4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3-one
- pyridazinone,2-47
- D93178
- BDBM33360
- 86483-43-4
- DTXSID00379203
- AKOS024292111
- FT-0617158
- 4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3(2H)-one
- CHEMBL596104
- AS-77515
- pyridazinone, 2-47
- MFCD00067796
- J-514076
- DB-028646
-
- MDL: MFCD00067796
- Inchi: 1S/C10H4Cl4N2O/c11-5-1-6(12)3-7(2-5)16-10(17)9(14)8(13)4-15-16/h1-4H
- InChI Key: UBKUOBNFCOTJAD-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)N1C(C(=C(C=N1)Cl)Cl)=O)Cl
Computed Properties
- Exact Mass: 307.90800
- Monoisotopic Mass: 307.907774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- Color/Form: solid
- Density: 1.66
- Boiling Point: 396.1°C at 760 mmHg
- Flash Point: 193.3°C
- Refractive Index: 1.67
- PSA: 34.89000
- LogP: 3.84610
- Solubility: Not determined
4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one Security Information
- Hazard Category Code: 23/24/25
- Safety Instruction: S22; S24/25
- Risk Phrases:R23/24/25
4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM303232-250mg |
4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3(2H)-one |
86483-43-4 | 97% | 250mg |
$143 | 2023-03-07 | |
| Chemenu | CM303232-1g |
4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3(2H)-one |
86483-43-4 | 97% | 1g |
$318 | 2023-03-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25651-1g |
4,5-Dichloro-2-(3,5-dichlorophenyl)-3(2H)-pyridazinone, 97% |
86483-43-4 | 97% | 1g |
¥875.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25651-5g |
4,5-Dichloro-2-(3,5-dichlorophenyl)-3(2H)-pyridazinone, 97% |
86483-43-4 | 97% | 5g |
¥3479.00 | 2023-03-16 | |
| eNovation Chemicals LLC | Y1014579-250mg |
4,5-DICHLORO-2-(3,5-DICHLOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE |
86483-43-4 | 95% | 250mg |
$170 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1014579-1g |
4,5-DICHLORO-2-(3,5-DICHLOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE |
86483-43-4 | 95% | 1g |
$345 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1014579-250mg |
4,5-DICHLORO-2-(3,5-DICHLOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE |
86483-43-4 | 95% | 250mg |
$170 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1014579-1g |
4,5-DICHLORO-2-(3,5-DICHLOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE |
86483-43-4 | 95% | 1g |
$345 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1014579-250mg |
4,5-DICHLORO-2-(3,5-DICHLOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE |
86483-43-4 | 95% | 250mg |
$170 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1014579-1g |
4,5-DICHLORO-2-(3,5-DICHLOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE |
86483-43-4 | 95% | 1g |
$345 | 2025-02-27 |
4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one
Chemical Profile of 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one (CAS No. 86483-43-4)
4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound with significant relevance in the field of pharmaceutical chemistry and medicinal research. Its molecular structure, characterized by a pyridazine core substituted with chloro and phenyl groups, positions it as a versatile scaffold for developing novel bioactive molecules. This compound has garnered attention due to its potential pharmacological properties, which are being explored in various preclinical and clinical studies.
The chemical identity of this substance is defined by its CAS number, 86483-43-4, which distinguishes it within the vast repository of chemical compounds. The presence of multiple chlorine atoms and a phenyl ring at specific positions enhances its reactivity and interaction with biological targets, making it a valuable candidate for drug discovery programs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for compounds like 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors implicated in metabolic disorders and inflammatory diseases. The structural features of the molecule allow for precise tuning of its pharmacokinetic properties, which is crucial for optimizing therapeutic efficacy.
In the realm of medicinal chemistry, the synthesis of derivatives from 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been a focal point. Researchers have employed various synthetic strategies to modify its core structure while retaining its bioactivity. For instance, replacing one of the chlorine atoms with a hydroxyl group has been shown to enhance solubility and reduce toxicity in vitro. Such modifications are critical for advancing candidates toward clinical development.
The pharmacological profile of 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been investigated in several preclinical models. Initial studies indicate that it may possess anti-inflammatory and antioxidant properties, which could be beneficial in conditions such as arthritis and neurodegenerative diseases. Additionally, its interaction with cytochrome P450 enzymes suggests potential applications in drug metabolism research.
One of the most compelling aspects of this compound is its ability to cross biological membranes due to its lipophilic nature. This characteristic is essential for drugs intended to reach intracellular targets. Researchers are exploring ways to leverage this property to enhance drug delivery systems, such as nanoparticles or liposomes, which could improve therapeutic outcomes.
The synthesis of 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent methodologies have focused on green chemistry principles to minimize waste and energy consumption. Catalytic processes have been particularly effective in streamlining the synthetic route while maintaining scalability for industrial production.
As interest in targeted therapies grows, compounds like 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one are being evaluated for their potential in personalized medicine. By understanding how individual genetic variations influence drug response, researchers can identify patient populations that would benefit most from treatments incorporating this molecule.
The regulatory landscape for novel pharmaceuticals continues to evolve, necessitating rigorous testing to ensure safety and efficacy before human use. Current studies on 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one are aimed at generating comprehensive toxicological data to support future clinical trials. This includes assessments of acute toxicity, chronic exposure effects, and potential long-term health impacts.
Collaborations between academic institutions and pharmaceutical companies have accelerated the development pipeline for compounds such as 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one. These partnerships allow for shared resources and expertise across disciplines like organic synthesis، pharmacology,and biotechnology,fostering innovation in drug discovery.
The future prospects for 4,5-Dichloro - 2 - ( 35-Dich loroph en y l) - 23-Dih ydro py rid azin - 3 - one remain promising as new research emerges. Ongoing investigations into its mechanisms of action and potential therapeutic applications will likely expand its role in addressing unmet medical needs. The compound exemplifies how structural diversity can lead to novel pharmacological solutions,driving progress in medicinal chemistry.
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